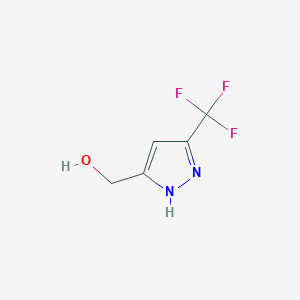

(3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol

Description

Properties

IUPAC Name |

[3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2O/c6-5(7,8)4-1-3(2-11)9-10-4/h1,11H,2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVPCLYQVMRTPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446742 | |

| Record name | [3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169213-73-4 | |

| Record name | [3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol: Core Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related analogs to provide estimated properties and detailed synthetic protocols. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

Direct experimental data for this compound is not extensively published. However, by examining its structural analogs, particularly (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol and other trifluoromethyl-substituted pyrazoles, we can infer its likely properties. The trifluoromethyl group significantly influences the compound's electronics and lipophilicity.[1]

Table 1: Estimated Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Estimated) | (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol[2] | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol[3][4] |

| Molecular Formula | C₅H₅F₃N₂O | C₆H₇F₃N₂O | C₅H₅F₃N₂O |

| Molecular Weight | 180.10 g/mol | 194.13 g/mol | 166.10 g/mol |

| CAS Number | Not readily available | 949898-58-2[2] | 122431-37-2[4] |

| Appearance | Likely a solid | Information not available | Crystalline solid |

| Melting Point | Information not available | Information not available | 172-178 °C |

| Boiling Point | Information not available | Information not available | Information not available |

| pKa | Estimated 9-10 (pyrazole NH), 14-15 (methanol OH) | Estimated 14-15 (methanol OH) | Information not available |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | Information not available | Information not available |

Note: The pKa of the pyrazole ring nitrogen is estimated based on the known pKa of pyrazole (pKa of the conjugate acid is ~2.5, meaning the pyrazole itself is a weak base) and the electron-withdrawing effect of the trifluoromethyl group, which would decrease the basicity (increase the pKa of the conjugate acid). The pKa of the methanol hydroxyl group is estimated to be similar to other simple alcohols.

Synthesis of this compound

A likely synthetic route to this compound involves the cyclocondensation of a trifluoromethyl-substituted β-dicarbonyl compound with hydrazine, followed by reduction of a resulting ester or aldehyde functional group. A plausible multi-step synthesis is outlined below.

Proposed Synthetic Pathway

The synthesis can be envisioned to start from ethyl 4,4,4-trifluoroacetoacetate, a common building block for trifluoromethylated pyrazoles.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the synthesis of similar pyrazole derivatives.[5][6]

Step 1: Synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

-

Reaction Setup: To a solution of ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 4-6 hours.

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction to this compound

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Ester: Cool the suspension to 0 °C and add a solution of ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous THF dropwise.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quenching and Work-up: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Isolation and Purification: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Drug Development Potential

Pyrazoles are a well-established class of heterocyclic compounds with a broad range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[7][8] The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

While specific biological data for this compound is not available, its structural features suggest potential for biological activity. The pyrazole core provides a scaffold for interaction with various enzymes and receptors, and the trifluoromethyl group can improve its pharmacokinetic profile. The methanol group offers a potential site for further functionalization to modulate activity and selectivity.

Caption: Logical relationship between structural features and potential biological relevance.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on related compounds, caution should be exercised. For instance, 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is classified as acutely toxic if swallowed and causes skin and eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for a technical audience. The information provided, particularly regarding physical and chemical properties, is largely based on estimations from related compounds due to a lack of direct experimental data for this compound. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

- 1. mdpi.com [mdpi.com]

- 2. 949898-58-2|(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol|BLD Pharm [bldpharm.com]

- 3. shykchem.com [shykchem.com]

- 4. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol: Structure, Analysis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl-pyrazole scaffold is a key feature in several approved pharmaceuticals, highlighting the potential of this structural motif. This document will cover the chemical structure, analytical characterization, plausible synthetic routes, and the biological context of this compound, with a focus on providing practical information for researchers in the field.

While specific experimental data for this compound is limited in publicly available literature, this guide will leverage data from closely related and well-characterized analogs, particularly its N-methylated counterpart, to provide a robust analytical profile.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazole ring substituted with a trifluoromethyl group at the 3-position and a hydroxymethyl group at the 5-position. The trifluoromethyl group significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design.

Chemical Structure:

Technical Guide: (3-(Trifluoromethyl)-1H-pyrazol-5-yl)methanol and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The target compound, (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol, is not readily found in major chemical databases with a registered CAS number. This guide provides data on this compound where available, alongside comprehensive information on its closely related and more extensively documented N-substituted analogs. All data should be carefully cross-referenced to the specific analog it pertains to.

Chemical Identity and Physical Properties

While a specific CAS number for the parent compound this compound remains elusive in public databases, several of its N-substituted derivatives are well-characterized. These analogs serve as valuable reference points for understanding the physicochemical properties of this class of compounds. The data for these analogs is summarized below.

Table 1: Physicochemical Properties of this compound Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Reference(s) |

| (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol | 949898-58-2 | C₆H₇F₃N₂O | 180.13 | - | [1] |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 | C₅H₅F₃N₂O | 166.10 | Crystals | [2] |

| (1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol | 218631-47-1 | C₁₂H₁₁F₃N₂O₂ | 272.22 | - | [3] |

| [2-Methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-yl]methanol | 639784-65-9 | C₁₂H₁₁F₃N₂O | 256.22 | - | |

| [1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | 318469-22-6 | C₁₂H₁₁F₃N₂O₂ | 272.22 | - | [4] |

Experimental Protocols: Synthesis of Trifluoromethyl-Substituted Pyrazoles

The synthesis of trifluoromethyl-substituted pyrazoles can be achieved through several established methodologies. A general and widely applicable approach involves the condensation of a β-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.

General Synthesis of 1,3,5-Substituted Pyrazoles

A common route to trifluoromethylated pyrazoles involves the reaction of a trifluoroacetylated acetylene or a similar 1,3-dicarbonyl precursor with a substituted hydrazine. The regioselectivity of this reaction can often be controlled by the choice of solvent and reaction conditions.

Example Protocol: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

This protocol is based on the synthesis of a constitutional isomer and provides a relevant example of pyrazole ring formation.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

-

Aqueous methyl hydrazine (40% w/w)

-

Sulfuric acid (96% w/w) or Acetic acid

-

Water

-

Ethanol (optional, as solvent)

Procedure:

-

To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate, an acidic catalyst such as sulfuric acid or acetic acid is added.

-

The mixture is heated to a temperature ranging from 80 to 95 °C.

-

Aqueous methyl hydrazine is then added dropwise to the reaction mixture while maintaining the temperature.

-

After the addition is complete, the reaction mixture is stirred at the elevated temperature for a period of 2 to 5 hours to ensure complete cyclization.

-

Following the reaction, water is added, and the product is isolated. This can be achieved by distillation to remove any volatile byproducts and solvents, followed by cooling to induce crystallization.

-

The crystallized product is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of trifluoromethyl-pyrazoles.

Biological Activity and Potential Applications

Trifluoromethyl-substituted pyrazole derivatives are a class of compounds with significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[3][5][6] The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[7]

Enzyme Inhibition

Many trifluoromethyl-pyrazole derivatives have been investigated as potent enzyme inhibitors. For example, certain analogs have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[8][9]

Conceptual Pathway of COX Inhibition

Caption: Inhibition of prostaglandin synthesis via COX enzyme by pyrazole derivatives.

Antibacterial Activity

Several studies have highlighted the potential of trifluoromethyl-phenyl substituted pyrazole derivatives as effective antimicrobial agents, particularly against Gram-positive bacteria.[2][3] Some of these compounds have demonstrated the ability to inhibit the growth of antibiotic-resistant strains and prevent the formation of biofilms.[2] Investigations into their mechanism of action suggest that they may have a broad range of inhibitory effects on bacterial cellular functions.[1][2]

Experimental Workflow for Antibacterial Screening

References

- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation | AVESİS [avesis.gazi.edu.tr]

An In-depth Technical Guide to the Synthesis Precursors of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol

Introduction

(3-(Trifluoromethyl)-1H-pyrazol-5-yl)methanol is a key fluorinated building block in medicinal chemistry and drug development. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules.[1] This guide provides a comprehensive overview of the primary synthetic precursors and pathways leading to this compound, tailored for researchers and professionals in organic synthesis and drug discovery.

Core Synthetic Strategies

The synthesis of this compound predominantly relies on two strategic approaches. The most common method involves the construction of the pyrazole ring from acyclic precursors, followed by the reduction of a C5-carbonyl group. An alternative strategy involves the functionalization of a pre-existing 3-(trifluoromethyl)-1H-pyrazole core.

Strategy 1: Ring Construction from Acyclic Precursors

This bottom-up approach is the most widely documented and typically begins with a trifluoromethyl-containing β-ketoester. The core of this strategy is the cyclocondensation reaction with a hydrazine source to form the pyrazole ring, which already bears a functional handle at the C5 position suitable for conversion to the hydroxymethyl group.

The primary precursor for this pathway is Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) . Its reaction with hydrazine hydrate leads to the formation of 3-(trifluoromethyl)-1H-pyrazol-5-ol, a key intermediate. This pyrazolol can then be converted to the target alcohol. A more direct route involves the synthesis of a pyrazole-5-carboxylic acid derivative, which is then reduced.

Caption: Pathway 1: Synthesis via Cyclocondensation of ETFAA.

Strategy 2: C5-Functionalization of 3-(Trifluoromethyl)-1H-pyrazole

This approach begins with the parent heterocycle, 3-(trifluoromethyl)-1H-pyrazole, and introduces the required hydroxymethyl group at the C5 position. This is typically achieved through metallation followed by quenching with an appropriate electrophile.

This strategy requires the synthesis of the starting pyrazole, which can be achieved through various methods, including the reaction of trifluoroacetylated acetylenes with hydrazines.[2] The subsequent functionalization often involves a direct ortho-metalation (DoM) or halogen-lithium exchange, followed by reaction with carbon dioxide (to form a carboxylic acid) or formaldehyde.

Caption: Pathway 2: Synthesis via C5-Functionalization.

Key Precursors and Their Synthesis

3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 129768-28-1)

This is the most direct precursor to the target alcohol via reduction.[3][4] Its synthesis is a crucial step in the overall pathway.

-

Synthesis Method: The primary route involves the cyclocondensation of a derivative of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with hydrazine. While direct synthesis details are sparse in the provided results, analogous reactions to form the N-methylated version are well-documented and provide a clear procedural basis.[5][6]

3-(Trifluoromethyl)-1H-pyrazol-5-ol

This compound, which exists in tautomeric equilibrium with 3-(trifluoromethyl)-1H-pyrazolidin-5-one, is formed from the direct condensation of ETFAA and hydrazine hydrate. It serves as a versatile intermediate.

-

Synthesis Method: The reaction between ethyl 4,4,4-trifluoroacetoacetate (ETFAA) and a hydrazine source is a common method for producing pyrazolones.[6][7] While many documented procedures use methylhydrazine to produce N-methylated pyrazolones for agrochemical applications like pyroxasulfone, the use of hydrazine hydrate follows the same mechanism to yield the N-H pyrazolol.[6]

Quantitative Data from Analogous Syntheses

The following table summarizes reaction data for the synthesis of N-methylated pyrazole precursors, which are structurally analogous to the N-H precursors required for the target molecule. The conditions and yields provide a strong benchmark for the synthesis of the non-methylated counterparts.

| Product | Starting Materials | Key Conditions | Yield | Selectivity (3-CF3:5-CF3) | Reference |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | ETFAA, 40% aq. Methylhydrazine, Sulfuric acid (cat.) | 85°C, 2.5 hours total reaction time | 87.5% | 99.2 : 0.8 | [5] |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | ETFAA, 40% aq. Methylhydrazine | 90-94°C, >2 hours reaction time | 72.4% | 98.1 : 1.9 | [6] |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | ETFAA, aq. Methylhydrazine, Acetic acid | Add methylhydrazine at 10°C, stir at RT for 1h, then 80°C for 5h | 86.5% | 96 : 4 | [6][7] |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | Diethyl oxalate, 2-pentanone, ETFAA, Methyl hydrazine | Not specified | 45-50% | 85-90% | [3] |

Experimental Protocols

Protocol 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazol-5-ol (Analogous Procedure)

This protocol is adapted from a patented method for the synthesis of the N-methyl analogue.[5] The substitution of methylhydrazine with hydrazine hydrate is the key modification to produce the desired N-H pyrazole.

-

Reactor Setup: Charge a stirred glass reactor with ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and a catalytic amount of sulfuric acid (e.g., 0.09 eq).

-

Heating: Heat the mixture to 85°C.

-

Reagent Addition: Add an aqueous solution of hydrazine hydrate (~40% w/w, 1.1 eq) dropwise over a period of 30 minutes, maintaining the reaction temperature at 85°C.

-

Reaction: Stir the resulting mixture for an additional 2 hours at 85°C.

-

Workup and Isolation: Cool the reaction mixture to 10°C to induce crystallization.

-

Filtration: Collect the crystallized material by filtration, wash thoroughly with cold water, and dry under vacuum at ~60°C to yield the product.

Protocol 2: Reduction of 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic Acid to this compound (General Procedure)

This is a general procedure for the reduction of a carboxylic acid to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4).[3]

-

Reactor Setup: In a flame-dried, multi-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend lithium aluminum hydride (LiAlH4, ~2-3 eq) in a suitable anhydrous solvent (e.g., THF or diethyl ether).

-

Cooling: Cool the suspension to 0°C using an ice bath.

-

Substrate Addition: Dissolve 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension. Control the addition rate to maintain the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Quenching: Cool the reaction mixture back to 0°C. Cautiously quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with additional THF or ethyl acetate.

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

References

- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 128694-63-3 | Benchchem [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. TW201835036A - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physical and Chemical Properties of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol and Its Analogs

Disclaimer: Extensive literature searches did not yield specific physical, chemical, or experimental data for the compound (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol . The information presented in this document pertains to structurally similar compounds, primarily its N-methylated analog, (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol (CAS No: 949898-58-2) , and other related pyrazole derivatives. The data for these analogs is provided to offer insights into the likely properties of the target compound, but it should be noted that the presence of a methyl group on the pyrazole nitrogen can significantly influence its physical and chemical characteristics.

Introduction to Trifluoromethyl-Substituted Pyrazoles

Trifluoromethyl-substituted pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF3) group can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making these scaffolds valuable in drug design. The pyrazole ring itself is a versatile pharmacophore found in numerous approved drugs. This guide focuses on the properties of pyrazole derivatives carrying both a trifluoromethyl group and a methanol substituent, which can serve as a key synthetic handle for further functionalization.

Physicochemical Properties of Related Pyrazole Derivatives

Quantitative data for close analogs of this compound are summarized below. It is crucial to interpret this data with the understanding that these are different molecules. For instance, the N-methylation in (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol eliminates the possibility of N-H tautomerism and hydrogen bonding at that position, which would affect properties like melting point, boiling point, and solubility compared to the N-unsubstituted analog.

| Property | (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol | [3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 3-(Trifluoromethyl)pyrazole |

| CAS Number | 949898-58-2[1] | Not Available | 122431-37-2[2][3][4] | 20154-03-4 |

| Molecular Formula | C6H7F3N2O | C12H11F3N2O[5] | C5H5F3N2O[2][4] | C4H3F3N2 |

| Molecular Weight | Not specified, but calculable | 256.22 g/mol [5] | 166.10 g/mol [2] | 136.08 g/mol |

| Melting Point | Not Available | Not Available | 177-179 °C[6] | 45-47 °C |

| Boiling Point | Not Available | 455.2 °C (predicted)[5] | Not Available | 70 °C / 2 mmHg |

| Physical State | Not specified | White solid[5] | Light yellow solid[6] | Solid |

| Solubility | Not specified | Soluble in methanol, ethanol, DMSO[5] | Not specified | Not specified |

Experimental Protocols: Synthesis and Characterization

While a specific protocol for the synthesis of this compound is not available, a general and plausible synthetic route can be inferred from the synthesis of related trifluoromethyl-pyrazole derivatives. A common method involves the condensation of a hydrazine with a β-dicarbonyl compound or its equivalent.

General Synthesis of a Trifluoromethyl-Substituted Pyrazole Ring:

A widely used method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. For a 3-trifluoromethyl-pyrazole, a key starting material would be a trifluoromethyl-substituted 1,3-dicarbonyl compound, such as 4,4,4-trifluoro-1-(hetero)aryl-1,3-butanedione.

Example Protocol for a Related Compound (1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol): [7]

A patented method for the synthesis of the related compound 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine.[7]

-

Reaction Setup: Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and aqueous sulfuric acid (0.09 eq) are placed in a reactor and heated to 85 °C.

-

Addition of Hydrazine: An aqueous solution of methylhydrazine (1.11 eq) is added over a period of 30 minutes, maintaining the temperature at 85 °C.

-

Reaction: The mixture is stirred for 2 hours at the same temperature.

-

Workup and Isolation: Water is added, and a distillation is performed to remove byproducts. The reaction mixture is then cooled to 10 °C to induce crystallization. The solid product is collected by filtration, washed with water, and dried under vacuum.

To obtain the target methanol derivative, a multi-step synthesis would be required, likely involving the formation of a pyrazole with a precursor functional group at the 5-position (e.g., an ester or a carboxylic acid) followed by reduction.

Characterization of Trifluoromethyl-Pyrazoles:

The characterization of these compounds typically involves a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is used to identify the protons on the pyrazole ring and the methanol group.

-

¹³C NMR provides information about the carbon skeleton.

-

¹⁹F NMR is crucial for confirming the presence and chemical environment of the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy: Used to identify functional groups, such as the O-H stretch of the alcohol and C-F stretches of the trifluoromethyl group.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, confirming the molecular formula.

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for synthesizing and characterizing a substituted pyrazole derivative.

Caption: General workflow for the synthesis and characterization of pyrazole derivatives.

Potential Signaling Pathways and Biological Activity

While no biological data is available for the specific target compound, trifluoromethyl-pyrazole derivatives are known to exhibit a range of biological activities. For instance, some related structures have shown anti-inflammatory and anti-tumor properties in vitro.[5] Pyrazole-containing compounds are known to act as inhibitors of various enzymes, such as cyclooxygenases (COXs) and kinases. The specific biological activity would be highly dependent on the full substitution pattern of the molecule. Any investigation into the biological effects of this compound would need to begin with in vitro screening against relevant biological targets.

Caption: A logical progression for investigating the biological activity of a novel compound.

References

- 1. 949898-58-2|(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol|BLD Pharm [bldpharm.com]

- 2. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol [shykchem.com]

- 4. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 [chemicalbook.com]

- 5. Buy [3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol [smolecule.com]

- 6. fishersci.com [fishersci.com]

- 7. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the novel heterocyclic compound, (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol. While direct experimental data for this specific molecule is not extensively available in public literature, this document compiles and extrapolates information from closely related analogues to offer a predictive but scientifically grounded resource for researchers in medicinal chemistry and drug discovery.

Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound based on data from analogous compounds. These values serve as a benchmark for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.7 | s | 1H | H4 (pyrazole ring) |

| ~4.7 | s | 2H | CH₂ OH |

| ~5.0 (broad) | s | 1H | CH₂OH |

| ~13.0 (broad) | s | 1H | NH (pyrazole ring) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 (q, JCF ≈ 37 Hz) | C3 (pyrazole ring) |

| ~140 | C5 (pyrazole ring) |

| ~121 (q, JCF ≈ 268 Hz) | C F₃ |

| ~105 | C4 (pyrazole ring) |

| ~55 | C H₂OH |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol), N-H stretch (pyrazole) |

| 3150-3100 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1350-1150 | Strong | C-F stretch (trifluoromethyl) |

| 1100-1000 | Strong | C-O stretch (primary alcohol) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M]+ | Molecular ion peak |

| [M-H₂O]+ | Loss of water |

| [M-CH₂OH]+ | Loss of hydroxymethyl group |

| [M-CF₃]+ | Loss of trifluoromethyl group |

Experimental Protocols

The synthesis of this compound can be approached through a multi-step process, adapted from established methodologies for the synthesis of substituted pyrazoles.

Synthesis of this compound

This proposed synthesis involves the condensation of a trifluoromethyl-containing β-diketone with hydrazine, followed by reduction of the resulting ester or carboxylic acid.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Hydrazine hydrate

-

Ethanol

-

Sodium borohydride or Lithium aluminum hydride

-

Diethyl ether or Tetrahydrofuran (THF)

-

Hydrochloric acid

-

Sodium bicarbonate

-

Magnesium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate:

-

In a round-bottom flask, dissolve ethyl 4,4,4-trifluoroacetoacetate in ethanol.

-

Add hydrazine hydrate dropwise to the solution at room temperature.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Reduction to this compound:

-

Suspend sodium borohydride (or lithium aluminum hydride for the carboxylic acid) in dry THF in a separate flask under an inert atmosphere.

-

Dissolve the synthesized ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate in dry THF and add it dropwise to the reducing agent suspension at 0 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

-

Characterization:

The structure and purity of the synthesized this compound should be confirmed using the spectroscopic techniques outlined above (¹H NMR, ¹³C NMR, IR, and MS).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

An In-depth Technical Guide on the Solubility and Stability of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative solubility and stability data for (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol are limited. This guide provides an in-depth overview based on the general properties of trifluoromethyl-substituted pyrazole derivatives and established methodologies for the characterization of small molecules. The experimental protocols described are standardized procedures widely used in the pharmaceutical industry.

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a trifluoromethyl group and a hydroxymethyl group. The pyrazole scaffold is a common motif in medicinal chemistry, known for a wide spectrum of biological activities.[1] The trifluoromethyl group is a key functional group in modern drug design, often introduced to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3]

Understanding the solubility and stability of this molecule is paramount for its successful application in drug discovery and development. These properties are critical for ensuring reliable results in biological assays, developing suitable formulations for in vivo studies, and predicting the compound's shelf-life and degradation pathways. This document serves as a technical guide to the anticipated solubility and stability characteristics of this compound and provides detailed experimental protocols for their determination.

Physicochemical Properties

The physicochemical properties of this compound can be inferred from its structure and comparison with analogous compounds.

| Property | Predicted/Inferred Value or Characteristic | Rationale and References |

| Molecular Formula | C₅H₅F₃N₂O | Based on chemical structure. |

| Molecular Weight | 182.10 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be a white to off-white solid. | Based on similar pyrazole derivatives.[4] |

| Melting Point | Not available. | Data for a similar compound, 3-Methyl-5-(trifluoromethyl)pyrazole, is 88-90 °C. |

| pKa | The pyrazole ring is weakly basic (pKa of pyrazole is ~2.5). The hydroxyl group is weakly acidic. | The trifluoromethyl group is electron-withdrawing, which would decrease the basicity of the pyrazole ring.[1] |

| LogP | Not available. | The trifluoromethyl group generally increases lipophilicity.[2] |

Solubility

The solubility of a compound is a critical factor that influences its absorption, distribution, and overall bioavailability. The presence of both a polar hydroxymethyl group and a lipophilic trifluoromethyl group suggests that this compound will exhibit moderate solubility in a range of solvents.

Expected Solubility Profile

Based on the properties of similar pyrazole-containing molecules, the following solubility profile is anticipated:

-

Aqueous Solubility : Likely to be limited. While the pyrazole ring and hydroxymethyl group can engage in hydrogen bonding with water, the trifluoromethyl group is hydrophobic. The overall aqueous solubility is expected to be low to moderate. For comparison, 4-nitro-1H-pyrazole has limited water solubility.[5]

-

Organic Solvents : Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and acetone.[4][6] This is due to the ability of these solvents to solvate both the polar and non-polar regions of the molecule.

Qualitative Solubility Table

The following table provides a qualitative prediction of the solubility of this compound in common laboratory solvents.

| Solvent | Predicted Solubility |

| Water | Sparingly Soluble |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Sparingly Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

| Acetonitrile | Soluble |

| Dichloromethane | Moderately Soluble |

| Ethyl Acetate | Moderately Soluble |

| Hexane | Insoluble |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols should be followed. The two most common types of solubility assays in drug discovery are kinetic and thermodynamic solubility assays.[7]

This high-throughput method is used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[8][9][10]

Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated DMSO stock.

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a 96-well plate containing an aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[8]

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering of the solutions using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[7]

-

Direct UV/LC-MS Analysis: After incubation, filter the solutions to remove any precipitate.[11] Quantify the concentration of the dissolved compound in the filtrate using a UV-Vis spectrophotometer or by LC-MS against a standard curve.

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is detected.

This method measures the equilibrium solubility of a compound, which is considered its "true" solubility.[12][13]

Objective: To determine the saturation concentration of a compound in a given solvent at equilibrium.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, PBS, or other buffers) in a vial.

-

Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

Separation of Solid: After equilibration, separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, against a standard curve of known concentrations.[14]

-

Data Analysis: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

Visualization of Solubility Testing Workflow

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. Buy [3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol [smolecule.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. enamine.net [enamine.net]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. evotec.com [evotec.com]

Biological activity of trifluoromethylated pyrazole derivatives.

An In-depth Technical Guide to the Biological Activity of Trifluoromethylated Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and agrochemical research.[1][2][3][4] Their versatile structure allows for a wide range of biological activities.[2][3] The introduction of a trifluoromethyl (CF₃) group into the pyrazole scaffold has been a particularly fruitful strategy in drug design.[5][6][7][8] This is because the CF₃ group can significantly enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[4][8] Consequently, trifluoromethylated pyrazole derivatives have demonstrated a broad spectrum of potent pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and insecticidal activities.[1][2][5][9][10] This guide provides a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Antimicrobial Activity

Trifluoromethylated pyrazole derivatives have emerged as potent agents against a variety of bacterial pathogens, including antibiotic-resistant strains.[5][6]

Antibacterial Efficacy

Numerous studies have demonstrated the efficacy of these compounds, particularly against Gram-positive bacteria. For instance, certain N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown significant growth inhibition of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[5][6] One of the most potent compounds in a reported series, a dichloro-substituted derivative, effectively inhibited the growth of S. aureus.[5][6] Another derivative with a trifluoromethyl substitution exhibited a low Minimum Inhibitory Concentration (MIC) value of 3.12 μg/mL against an MRSA strain.[5][6] Similarly, 3,5-bis(trifluoromethyl)phenyl substituted pyrazoles have shown strong activity against Gram-positive strains, with a 4-isopropyl aniline derivative inhibiting S. aureus with MIC values ranging from 1 to 2 µg/mL.[8]

Biofilm Inhibition and Eradication

Beyond inhibiting planktonic growth, these compounds are effective against bacterial biofilms, which are notoriously difficult to treat. Specific N-(trifluoromethyl)phenyl substituted pyrazoles not only prevent the formation of biofilms by MRSA and Enterococcus faecalis but also eradicate pre-formed biofilms, in some cases more effectively than the antibiotic vancomycin.[5][6]

Quantitative Data for Antimicrobial Activity

| Compound Class | Target Organism | MIC (μg/mL) | Reference |

| N-(trifluoromethyl)phenyl substituted pyrazole | MRSA | 3.12 | [5][6] |

| N-(trifluoromethyl)phenyl substituted pyrazole | MRSA | 6.25 | [5][6] |

| 3,5-bis(trifluoromethyl)phenyl substituted pyrazole | S. aureus | 1 - 2 | [8] |

| 3,5-bis(trifluoromethyl)phenyl substituted pyrazole | S. aureus | 2 | [8] |

Anticancer Activity

The trifluoromethyl-pyrazole scaffold is a privileged structure in the design of novel anticancer agents, targeting various mechanisms to induce cancer cell death.[11][12]

Cytotoxicity and Antiproliferative Effects

These derivatives have shown significant cytotoxicity against a range of human cancer cell lines. For example, hybrid analogues of combretastatin A-4 (CA-4) and trifluoromethyl-pyrazole were synthesized and evaluated for their antiproliferative activity in MCF-7 breast cancer cells.[10][11][13][14] One analog, C-23, was found to be the most potent, also showing pronounced cytotoxicity against HeLa, B16F10, and multidrug-resistant EMT6/AR1 mammary tumor cells.[10][13][14] Another study on pyrazole derivatives against the triple-negative breast cancer cell line MDA-MB-468 found that compound 3f had a significant inhibitory response, with an IC₅₀ value of 14.97 μM after 24 hours.[15]

Mechanism of Action

A primary mechanism of action for many anticancer trifluoromethylated pyrazoles is the inhibition of tubulin polymerization.[10][11][13][14] The potent compound C-23, for instance, depolymerized interphase microtubules, disrupted the formation of the mitotic spindle, and arrested MCF-7 cells in mitosis, ultimately leading to cell death.[10][13][14] It was found to bind to the colchicine binding site on tubulin.[10][13][14] Other derivatives may exert their effects by targeting signaling pathways like ERK/MAPK or inhibiting cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs).[1][11]

Quantitative Data for Anticancer Activity

| Compound Class | Cell Line | IC₅₀ (μM) | Reference |

| Pyrazole-based Cu(II) complex | MCF-7 | 20.70 | [11] |

| Pyrazolone-pyrazole derivative | MCF-7 | 16.50 | [11] |

| 1,3-diaryl-5-(trimethoxyphenyl)-pyrazole | MDA-MB-468 | 14.97 (at 24h) | [15] |

| 1,3-diaryl-5-(trimethoxyphenyl)-pyrazole | MDA-MB-468 | 6.4 (at 48h) | [15] |

| S-substituted-1,3,4-oxadiazole-pyrazole | MCF-7 | 15.54 | [3] |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 | 81.48 | [16][17] |

Anti-inflammatory Activity

Trifluoromethylated pyrazole derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory cascade.[9][18]

Inhibition of Cyclooxygenase (COX) Enzymes

Many pyrazole-based compounds function as nonsteroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[19][20] A series of 3-trifluoromethylpyrazoles were found to be effective anti-inflammatory agents, with some exhibiting 62-76% inhibition in the carrageenan-induced rat paw edema assay, comparable to the standard drug indomethacin (78% inhibition).[9] Molecular docking studies suggest these compounds bind effectively to the active site of the COX-2 enzyme.[9]

In Vivo Efficacy

In vivo studies have confirmed the anti-inflammatory potential of these compounds. Acute and chronic administration of certain 5-trifluoromethyl-4,5-dihydro-1H-pyrazole derivatives produced a significant antinociceptive (pain-relieving) effect in a rat model of adjuvant-induced arthritis.[18]

Quantitative Data for Anti-inflammatory Activity

| Compound Class | Assay | Result (% Inhibition) | Reference |

| 3-Trifluoromethylpyrazoles | Carrageenan-induced rat paw edema | 62 - 76% | [9] |

| 1,3,4,5-tetrasubstituted pyrazole | Protein denaturation | 93.80% | [1] |

| Thiophene–pyrazole hybrid | Edema inhibition | 78.9 - 96% | [1] |

Insecticidal and Acaricidal Activity

In the field of agrochemicals, trifluoromethylated pyrazoles are valued for their potent insecticidal and acaricidal properties.

Efficacy Against Pests

Novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have shown good insecticidal activities against lepidopteran pests such as Plutella xylostella (diamondback moth) and Mythimna separata.[21] Compounds 6b and 6e from one study demonstrated 100% insecticidal activity against P. xylostella at a concentration of 200 µg/mL.[21] Other derivatives containing a 5-trifluoromethylpyridyl moiety also exhibited moderate to good insecticidal activities against P. xylostella and Aphis craccivora, with some compounds achieving 100% mortality at 200 µg/mL.[22]

Mechanism of Action

A key target for many pyrazole-based insecticides is the ryanodine receptor (RyR), a crucial component of calcium release channels in insect muscle cells.[21] The commercial insecticide chlorantraniliprole, a pyrazole-5-carboxamide, acts on these receptors.[21] The development of new trifluoromethylated pyrazole derivatives often builds upon this established mechanism.

Quantitative Data for Insecticidal Activity

| Compound Class | Target Pest | Concentration | Mortality (%) | Reference |

| 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | P. xylostella | 200 µg/mL | 100% | [21] |

| 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | C. pipiens pallens | 2 µg/mL | 100% | [21] |

| 5-(trifluoromethyl)pyridyl pyrazole oxime | P. xylostella | 200 µg/mL | 100% | [22] |

| 5-(trifluoromethyl)pyridyl pyrazole oxime | A. craccivora | 200 µg/mL | 100% | [22] |

Experimental Protocols

General Synthesis of 3-Trifluoromethylpyrazoles

A common method for synthesizing 3-trifluoromethylpyrazoles involves the condensation of trifluoromethyl-β-diketones with a suitable hydrazine derivative.[9]

-

Reaction Setup: A mixture of a trifluoromethyl-β-diketone (1.0 eq) and a hydrazino derivative (e.g., 2-hydrazino-4,6-dimethylpyrimidine, 1.0 eq) is prepared in a solvent such as absolute ethanol.

-

Reaction Condition: The reaction mixture is refluxed for a specified period (e.g., 6-8 hours).

-

Work-up: The solvent is evaporated under reduced pressure. The resulting residue is then triturated with a non-polar solvent like n-hexane.

-

Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired trifluoromethylated pyrazole.[9]

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the antiproliferative activity of compounds against cancer cell lines.[10][13]

-

Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

Fixation: The cells are fixed in situ by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water, and the fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes.

-

Destaining and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with a 10 mM Tris base solution.

-

Measurement: The absorbance is read on a plate reader at a wavelength of approximately 515 nm. The IC₅₀ value is calculated as the concentration that causes 50% inhibition of cell growth.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute anti-inflammatory activity.[9]

-

Animal Grouping: Rats are divided into control, standard (e.g., indomethacin-treated), and test groups.

-

Compound Administration: The test compounds or standard drug are administered orally or intraperitoneally at a specific dose.

-

Induction of Edema: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Visualizations

Caption: General experimental workflow from synthesis to lead identification.

Caption: Inhibition of the COX-2 pathway by trifluoromethylated pyrazoles.

Caption: Structure-Activity Relationship (SAR) concept map.

Conclusion

The incorporation of a trifluoromethyl group into the pyrazole nucleus is a highly effective strategy for the development of potent and diverse biologically active molecules. These compounds have demonstrated significant promise as antimicrobial agents capable of combating resistant bacteria and biofilms, as anticancer drugs targeting critical cellular machinery like tubulin, as anti-inflammatory agents through COX enzyme inhibition, and as effective agrochemicals for pest control. The data clearly indicates that strategic modifications to the pyrazole core can fine-tune activity and selectivity. Further research into the structure-activity relationships and mechanisms of action of these versatile compounds will undoubtedly lead to the development of new and improved therapeutic agents and crop protection solutions.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Effect of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles on chronic inflammatory pain model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]

- 20. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. html.rhhz.net [html.rhhz.net]

- 22. Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility, arising from its unique physicochemical properties and synthetic tractability, has propelled it into the limelight of drug discovery and development. This technical guide provides a comprehensive overview of the pyrazole core, detailing its synthesis, biological activities, and its role as a privileged scaffold in a multitude of FDA-approved therapeutics. We will delve into the quantitative aspects of its bioactivity, provide detailed experimental protocols for key assays, and visualize the intricate signaling pathways modulated by pyrazole-containing drugs.

The Pyrazole Scaffold: Structure and Physicochemical Properties

The pyrazole ring is characterized by a planar, aromatic system with six delocalized π-electrons.[1] The presence of two nitrogen atoms imparts distinct properties: one nitrogen atom is pyrrole-like and can act as a hydrogen bond donor, while the other is pyridine-like and can serve as a hydrogen bond acceptor. This amphiprotic nature, coupled with its ability to engage in various non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking, makes the pyrazole moiety an exceptional pharmacophore for interacting with diverse biological targets.[2] Furthermore, the pyrazole ring is relatively stable to metabolic degradation and can be readily substituted at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties of drug candidates.

Synthesis of the Pyrazole Core

The construction of the pyrazole ring can be achieved through various synthetic strategies, with the most common being the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This versatile method allows for the synthesis of a wide array of substituted pyrazoles.

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a general and efficient method for the synthesis of 1,3,5-trisubstituted pyrazoles via the condensation of a chalcone with phenylhydrazine.

Materials:

-

Substituted chalcone (1,3-diaryl-2-propen-1-one) (1.0 eq)

-

Phenylhydrazine (1.1 eq)

-

Glacial Acetic Acid

-

Ethanol

Procedure:

-

A mixture of the substituted chalcone (1.0 eq) and phenylhydrazine (1.1 eq) is taken in a round-bottom flask.

-

Glacial acetic acid is added to the flask to serve as the solvent and catalyst.

-

The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The cooled reaction mixture is poured into crushed ice with constant stirring.

-

The solid product that precipitates out is collected by filtration and washed thoroughly with cold water.

-

The crude product is then recrystallized from ethanol to afford the pure 1,3,5-trisubstituted pyrazole derivative.

Characterization: The structure of the synthesized compound can be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Biological Activities of Pyrazole-Containing Compounds

The pyrazole scaffold is associated with a broad spectrum of biological activities, a testament to its ability to interact with a wide range of biological targets. These activities include:

-

Anti-inflammatory and Analgesic: Inhibition of cyclooxygenase (COX) enzymes.

-

Anticancer: Targeting various protein kinases involved in cell proliferation and survival.

-

Antimicrobial: Exhibiting activity against bacteria and fungi.

-

Antiviral: Showing potential against various viral infections.

-

Anticoagulant: Inhibiting key enzymes in the coagulation cascade.

-

Neuroprotective: Modulating targets within the central nervous system.

Quantitative Bioactivity of FDA-Approved Pyrazole-Containing Drugs

The therapeutic success of the pyrazole core is underscored by the number of FDA-approved drugs that feature this scaffold. The following table summarizes the quantitative bioactivity of several prominent examples.

| Drug Name | Target(s) | Bioactivity (IC₅₀/Kᵢ) | Therapeutic Area |

| Celecoxib | Cyclooxygenase-2 (COX-2) | IC₅₀: 40 nM (for COX-2) | Anti-inflammatory, Pain |

| Sildenafil | Phosphodiesterase 5 (PDE5) | IC₅₀: 3.9 nM | Erectile Dysfunction |

| Ruxolitinib | Janus Kinase 1/2 (JAK1/2) | IC₅₀: 3.3 nM (JAK1), 2.8 nM (JAK2) | Myelofibrosis |

| Crizotinib | Anaplastic Lymphoma Kinase (ALK) | IC₅₀: 24 nM | Non-Small Cell Lung Cancer |

| Apixaban | Factor Xa (FXa) | Kᵢ: 0.08 nM | Anticoagulant |

Key Experimental Protocols for Bioactivity Assessment

Detailed and reproducible experimental protocols are paramount for the evaluation of drug candidates. The following sections provide methodologies for key assays used to characterize the bioactivity of pyrazole-containing compounds.

In Vitro COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction Buffer (e.g., Tris-HCl)

-

Test compound dissolved in DMSO

-

Stannous chloride (to stop the reaction)

-

Prostaglandin E₂ (PGE₂) ELISA kit

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.

-

Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for 2 minutes.

-

Stop the reaction by adding stannous chloride solution.

-

Quantify the amount of PGE₂ produced using a commercial ELISA kit, following the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[3][4][5]

In Vitro JAK2 Kinase Inhibition Assay

Objective: To determine the IC₅₀ of a test compound against the JAK2 kinase.

Materials:

-

Recombinant human JAK2 enzyme

-

Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)

-

Adenosine triphosphate (ATP)

-

Kinase buffer

-

Test compound dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase buffer, JAK2 enzyme, and the peptide substrate.

-

Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., ruxolitinib).

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. The amount of ADP produced is proportional to the kinase activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[6][7][8][9][10]

Chromogenic Anti-Factor Xa Assay

Objective: To determine the inhibitory activity of a test compound against Factor Xa.

Materials:

-

Purified human Factor Xa

-

Chromogenic substrate for Factor Xa

-

Test compound dissolved in a suitable buffer

-

Tris buffer

-

96-well microplate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add Tris buffer and the test compound dilutions. Include a vehicle control and a positive control (e.g., apixaban).

-

Add a fixed concentration of Factor Xa to all wells and incubate at 37°C for a specified time.

-

Add the chromogenic substrate to all wells to initiate the colorimetric reaction.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm) at several time points. The rate of color development is proportional to the residual Factor Xa activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ or Kᵢ value.[1][11][12][13][14]

Signaling Pathways Modulated by Pyrazole-Containing Drugs

To illustrate the mechanism of action of pyrazole-based drugs, the following diagrams, generated using the DOT language for Graphviz, depict the signaling pathways they modulate.

Conclusion

The pyrazole core has firmly established itself as a privileged scaffold in medicinal chemistry, with its presence in a diverse range of clinically successful drugs. Its favorable physicochemical properties, synthetic accessibility, and ability to interact with a multitude of biological targets have made it an invaluable tool for drug discovery. This technical guide has provided a comprehensive overview of the pyrazole core, from its synthesis and biological activities to the quantitative assessment of its role in FDA-approved therapeutics. The detailed experimental protocols and signaling pathway diagrams offer a practical resource for researchers engaged in the design and development of novel pyrazole-based drugs. As our understanding of disease biology continues to evolve, the versatile pyrazole scaffold is poised to play an even more significant role in the development of the next generation of innovative medicines.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. assaygenie.com [assaygenie.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Anti-Xa Assays [practical-haemostasis.com]

- 12. benchchem.com [benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]

Potential Therapeutic Targets for (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol Analogs: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide focuses on the potential therapeutic targets of analogs derived from the core structure of (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol. While direct biological data for derivatives of this specific methanol scaffold is emerging, this document summarizes key findings from closely related trifluoromethyl-pyrazole compounds, providing a strong foundation for future drug discovery and development efforts in this area. The primary therapeutic areas identified for this class of compounds are oncology and inflammation.

Potential Therapeutic Targets in Oncology

Analogs of trifluoromethyl-pyrazoles have demonstrated significant potential as anticancer agents through various mechanisms of action. Key molecular targets and pathways implicated include the Bcl-2 family of apoptosis regulators and protein kinases involved in cell signaling.

Bcl-2 Family Proteins: Inducing Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism for cancer cells to evade cell death. Small molecules that inhibit these proteins can restore the natural process of apoptosis. Studies on 1,3,5-trisubstituted-1H-pyrazole derivatives have shown that these compounds can induce apoptosis by inhibiting Bcl-2.[1][2] This inhibition leads to the activation of pro-apoptotic proteins such as Bax and caspases.[1][2]

Signaling Pathway: Bcl-2 Mediated Apoptosis

Protein Kinases: Disrupting Cancer Cell Signaling

Protein kinases are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets. Various pyrazole derivatives have been investigated as kinase inhibitors.

-

Cyclin-Dependent Kinases (CDKs): Pyrazole derivatives have been identified as inhibitors of CDKs, which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and prevent cancer cell proliferation.

-

Glycogen Synthase Kinase 3 (GSK3): Pyrrolo[3,4-c]pyrazoles have been identified as potent and selective inhibitors of GSK3, a kinase implicated in various diseases, including cancer.[3]

-

Tyrosine Kinases: The pyrazoline scaffold, a related structure, has shown promise in the development of tyrosine kinase inhibitors (TKIs).[4][5] TKIs are a major class of targeted cancer therapies.

-

NF-κB-Inducing Kinase (NIK): N-Acetyl-3-aminopyrazoles have been shown to selectively inhibit NIK, a key component of the non-canonical NF-κB pathway, which is associated with various cancers.[6][7]

Quantitative Data: Anticancer Activity of Trifluoromethyl-Pyrazole Analogs

The following table summarizes the in vitro cytotoxic activity of various trifluoromethyl-substituted pyrazole derivatives against a panel of human cancer cell lines. It is important to note that these compounds are not direct derivatives of this compound but represent the broader class of trifluoromethyl-pyrazoles.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3,5-Trisubstituted-1H-pyrazoles | MCF-7 (Breast) | 3.9 - 35.5 | [1] |

| 1,3,5-Trisubstituted-1H-pyrazoles | A549 (Lung) | Similar to MCF-7 | [1] |

| 1,3,5-Trisubstituted-1H-pyrazoles | PC-3 (Prostate) | Similar to MCF-7 | [1] |

| Trifluoromethyl-pyrazole-carboxamides | CaCo-2 (Colon) | 43.01 - 58.04 | [3] |

| Trifluoromethyl-pyrazole-carboxamides | MCF-7 (Breast) | 43.01 - 58.04 | [3] |

| Trifluoromethyl-pyrazole-carboxamides | Hep3B (Liver) | 43.01 - 58.04 | [3] |

| Trifluoromethyl-pyrazole-carboxamides | HepG2 (Liver) | 43.01 - 58.04 | [3] |

Potential Therapeutic Targets in Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Cyclooxygenase (COX) enzymes are central to the inflammatory process.